Cas no 148625-88-1 ((1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one)

(1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one 化学的及び物理的性質
名前と識別子
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- (1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)penta-1,4-dien-3-one
- 1-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-(1E,4E)-1,4-pentadien-3-one
- 1-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-penta-(1E,4E)-1,4-dien-3-one
- 3'-Deoxy,3"-Me ether-1,5-Bis(3,4-dihydroxyphenyl)-1,4-pentadien-3-one
- SCHEMBL17019805
- 148625-88-1
- DTXSID101138794
- CHEMBL2398585
- (1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one
- (1e,4e)-1-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxy phenyl-)-penta-1,4-dien-3-one
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- インチ: InChI=1S/C18H16O4/c1-22-18-12-14(6-11-17(18)21)5-10-16(20)9-4-13-2-7-15(19)8-3-13/h2-12,19,21H,1H3/b9-4+,10-5+
- InChIKey: QVRYUUYYIWAQHV-LUZURFALSA-N
- ほほえんだ: COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC=C(C=C2)O)O
計算された属性
- せいみつぶんしりょう: 296.10485899g/mol
- どういたいしつりょう: 296.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 66.8Ų
(1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H486250-500mg |
(1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one |
148625-88-1 | 500mg |
$1315.00 | 2023-05-18 | ||
TRC | H486250-250mg |
(1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one |
148625-88-1 | 250mg |
$ 800.00 | 2023-09-07 | ||
TRC | H486250-50mg |
(1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one |
148625-88-1 | 50mg |
$167.00 | 2023-05-18 |
(1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
(1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-oneに関する追加情報
Chemical Profile of (1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one (CAS No. 148625-88-1)
(1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, identified by its Chemical Abstracts Service (CAS) number CAS No. 148625-88-1, features a conjugated system with multiple functional groups, making it a versatile candidate for various biochemical applications.
The compound’s molecular structure consists of a pentadienone backbone flanked by two aromatic rings, each substituted with hydroxyl and methoxy groups. This arrangement imparts unique electronic and steric properties that are of interest to researchers exploring novel synthetic pathways and biological interactions. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding, which could be exploited in drug design to enhance binding affinity and specificity.
Recent studies have highlighted the pharmacological potential of molecules with similar structural motifs. For instance, research published in Journal of Medicinal Chemistry has demonstrated that compounds featuring conjugated dienes and aromatic substitutions can exhibit significant antioxidant and anti-inflammatory properties. The hydroxy and methoxy substituents in (1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one may contribute to its ability to modulate enzymatic activity and interact with biological targets.
In the context of drug discovery, the compound’s dual functionality makes it an attractive scaffold for developing dual-action therapeutics. The ability to simultaneously engage multiple pathways could lead to more effective treatments for complex diseases. Preliminary computational studies have suggested that the molecule may possess favorable pharmacokinetic properties, including good solubility and metabolic stability, which are critical factors in drug development.
The synthesis of (1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one presents an interesting challenge due to its intricate structure. Researchers have employed various synthetic strategies, including cross-coupling reactions and cyclization techniques, to construct the desired framework. Advances in catalytic methods have enabled more efficient and scalable production processes, which are essential for both academic research and industrial applications.
The compound’s biological activity has been explored in several preclinical models. Notably, studies have indicated that it may exhibit inhibitory effects on enzymes involved in inflammatory responses. The interaction between the molecule’s functional groups and biological targets suggests a potential role in modulating immune cell function. These findings align with ongoing research into natural product-inspired compounds that mimic the structure of bioactive molecules found in plants and microorganisms.
The use of computational chemistry has been instrumental in understanding the mechanistic aspects of (1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one’s interactions with biological systems. Molecular docking simulations have provided insights into how the molecule binds to target proteins and how these interactions influence its pharmacological effects. Such computational approaches are increasingly integral to modern drug discovery pipelines, allowing researchers to predict binding affinities and optimize molecular structures before experimental validation.
The environmental impact of synthesizing and using this compound is also a consideration in its development. Efforts have been made to employ green chemistry principles, such as solvent-free reactions and catalytic methods that minimize waste generation. These sustainable practices are becoming increasingly important as the pharmaceutical industry seeks to reduce its ecological footprint while maintaining high standards of quality and efficacy.
Future directions for research on (1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one include exploring its potential as a lead compound for drug development. By modifying its structure through directed evolution or combinatorial chemistry techniques, researchers aim to enhance its biological activity and therapeutic potential. Collaborative efforts between academia and industry are likely to drive innovation in this area.
In summary, (1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one (CAS No. 148625-88-1) is a promising compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset for further exploration in drug discovery efforts aimed at addressing complex diseases.
148625-88-1 ((1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadien-3-one) 関連製品
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